Synthesis and Characterization of 6(7)-Dehydro Fulvestrant-9-sulfone: A Technical Guide
Synthesis and Characterization of 6(7)-Dehydro Fulvestrant-9-sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6(7)-Dehydro Fulvestrant-9-sulfone, a derivative of the potent selective estrogen receptor degrader (SERD), Fulvestrant. While detailed experimental data for this specific compound is not widely available in peer-reviewed literature, this document consolidates existing information on Fulvestrant and related steroidal compounds to propose a putative synthetic pathway and outline essential characterization protocols. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis of novel Fulvestrant analogs and the characterization of related impurities and metabolites.
Introduction
Fulvestrant is a critical therapeutic agent for hormone receptor-positive metastatic breast cancer.[1] Its mechanism of action involves binding to the estrogen receptor (ER), leading to its degradation and subsequent downregulation of ER signaling pathways.[2][] The chemical structure of Fulvestrant, with its unique 7α-alkylsulfinyl side chain, is pivotal to its antagonist activity and lack of agonist effects.[1][] 6(7)-Dehydro Fulvestrant-9-sulfone is a structural analog featuring a double bond in the steroid B-ring and an oxidation of the sulfur atom to a sulfone. Understanding the synthesis and properties of such derivatives is crucial for impurity profiling, metabolite identification, and the exploration of new structure-activity relationships.
Physicochemical Properties
A summary of the known physicochemical properties of 6(7)-Dehydro Fulvestrant-9-sulfone is presented in Table 1. This information is primarily derived from commercial supplier data.
Table 1: Physicochemical Properties of 6(7)-Dehydro Fulvestrant-9-sulfone
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₅F₅O₄S | [4][5] |
| Molecular Weight | 620.75 g/mol | [4][5] |
| Synonym | 7α-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10),6(7)-tetraene-3,17β-diol | [4] |
| Appearance | Off-white solid | [4] |
| Purity (by HPLC) | 95.5% | [4] |
| CAS Number | N/A | [4][5] |
Proposed Synthesis Pathway
A potential starting material could be a 6-dehydro steroidal precursor. The synthesis of Fulvestrant itself has been achieved in four steps from 6-dehydronandrolone acetate.[6][7] The synthesis would then involve the introduction of the C7 side chain and subsequent oxidation of the sulfur atom.
The workflow for this proposed synthesis is illustrated below.
Caption: Proposed synthetic workflow for 6(7)-Dehydro Fulvestrant-9-sulfone.
Detailed Experimental Protocols (Hypothetical)
The following are hypothetical protocols for the key synthetic steps, based on established methodologies for similar compounds. These would require empirical optimization.
Protocol 3.1.1: Introduction of the C7 Side Chain
This step would likely involve a conjugate addition of the appropriate alkylating agent to a 6-dehydro steroidal dienone.
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Preparation of the Reagent: Prepare the organocuprate reagent from 9-bromonon-1-ene and the (4,4,5,5,5-pentafluoropentyl)thio moiety.
-
Conjugate Addition: Dissolve the 6-dehydro steroid precursor in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add the prepared organocuprate reagent dropwise to the steroid solution.
-
Allow the reaction to proceed for a specified time until completion, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction with a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3.1.2: Oxidation to the Sulfone
The oxidation of the resulting thioether to a sulfone is a standard transformation.
-
Dissolution: Dissolve the 7α-alkylthio dehydro steroid intermediate in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Oxidation: Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®), in stoichiometric excess (typically 2-3 equivalents for oxidation to the sulfone).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Work-up: Upon completion, quench any excess oxidizing agent (e.g., with aqueous sodium thiosulfate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the final product, 6(7)-Dehydro Fulvestrant-9-sulfone, by column chromatography or recrystallization to achieve the desired purity.
Characterization
A comprehensive characterization of 6(7)-Dehydro Fulvestrant-9-sulfone is essential to confirm its structure and purity. The following analytical techniques are recommended.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak with a purity of >95%. The retention time will differ from Fulvestrant. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight determination and structural fragment analysis. | The [M-H]⁻ ion at m/z 619.74 would be expected in negative ion mode. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Elucidation of the detailed chemical structure. | ¹H NMR will show characteristic signals for the steroidal backbone, the aromatic protons, and the alkyl side chain. The presence of the 6(7)-dehydro bond will influence the chemical shifts of neighboring protons. ¹³C NMR will confirm the carbon framework. ¹⁹F NMR will show signals corresponding to the pentafluoropentyl group. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H (phenolic and alcoholic), C=C (aromatic and olefinic), and S=O (sulfone) bonds. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition. | The measured mass should be within 5 ppm of the calculated exact mass for C₃₂H₄₅F₅O₄S. |
Detailed Experimental Protocols for Characterization
Protocol 4.1.1: High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Protocol 4.1.2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: Utilize an HPLC or UPLC system with a C18 column.
-
MS Detector: A triple quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes. For fulvestrant and its derivatives, negative ion mode is often sensitive.
-
MS/MS Analysis: For structural confirmation, perform tandem mass spectrometry on the parent ion to observe characteristic fragmentation patterns. The ion transition for fulvestrant is m/z 605.5 → 427.5; similar fragmentation would be expected for the dehydro-sulfone derivative.[8]
Protocol 4.1.3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and ¹⁹F NMR spectra for complete structural assignment.
Signaling Pathways of the Parent Compound, Fulvestrant
Fulvestrant exerts its therapeutic effect by disrupting the estrogen receptor signaling pathway. An understanding of these pathways is essential for contextualizing the potential biological activity of its derivatives.
Caption: Mechanism of action of Fulvestrant in blocking estrogen receptor signaling.
In addition to the classical ER signaling pathway, crosstalk with growth factor signaling pathways, such as the EGFR/MAPK pathway, is implicated in endocrine resistance.[1][9]
Caption: Crosstalk between EGFR/MAPK and estrogen receptor signaling pathways.
Conclusion
This technical guide has outlined the known properties, a proposed synthetic route, and essential characterization methods for 6(7)-Dehydro Fulvestrant-9-sulfone. While a definitive, published synthetic protocol is currently unavailable, the proposed methodologies, based on the chemistry of Fulvestrant and related steroids, provide a solid foundation for its synthesis in a research setting. The detailed characterization protocols are crucial for verifying the identity and purity of the synthesized compound. Furthermore, understanding the signaling pathways of the parent compound, Fulvestrant, is vital for any future investigation into the biological activity of this and other novel derivatives. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of new chemical entities in the ongoing effort to combat hormone-dependent cancers.
References
- 1. Fulvestrant Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN111662356A - Impurity control method of fulvestrant - Google Patents [patents.google.com]
